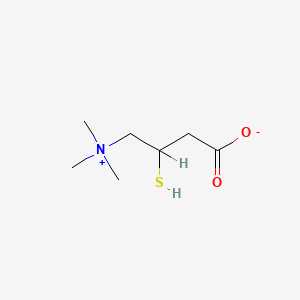
3-Sulfanyl-4-(trimethylazaniumyl)butanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Sulfanyl-4-(trimethylazaniumyl)butanoate is a chemical compound with the molecular weight of 161.2 . It is also known as 3-hydroxy-4-(trimethylazaniumyl)butanoate . The physical form of this compound is a powder .
Molecular Structure Analysis
The IUPAC name for this compound is 3-hydroxy-4-(trimethylammonio)butanoate . The InChI code for this compound is 1S/C7H15NO3/c1-8(2,3)5-6(9)4-7(10)11/h6,9H,4-5H2,1-3H3 .Physical And Chemical Properties Analysis
The melting point of 3-Sulfanyl-4-(trimethylazaniumyl)butanoate is between 195-197 degrees Celsius . The physical form of this compound is a powder .Wirkmechanismus
While it is well known that L-carnitine [3-hydroxy-4-(trimethylazaniumyl)-butanoate] is an essential molecule for β-oxidation, it provides anti-oxidative effects as well . Since these effects have been observed in photoreceptor cells, the carnitine’s intracellular concentration is considered to play a protective role against oxidative damage to those cells .
Safety and Hazards
Zukünftige Richtungen
One potential future direction for the study of this compound is its use in infant, adult, and/or pediatric formula . It is known that L-carnitine [3-hydroxy-4-(trimethylazaniumyl)-butanoate] is an essential molecule for β-oxidation and provides anti-oxidative effects . These effects have been observed in photoreceptor cells, suggesting that the carnitine’s intracellular concentration could play a protective role against oxidative damage to those cells .
Eigenschaften
CAS-Nummer |
76474-63-0 |
|---|---|
Produktname |
3-Sulfanyl-4-(trimethylazaniumyl)butanoate |
Molekularformel |
C7H15NO2S |
Molekulargewicht |
177.27 g/mol |
IUPAC-Name |
3-sulfanyl-4-(trimethylazaniumyl)butanoate |
InChI |
InChI=1S/C7H15NO2S/c1-8(2,3)5-6(11)4-7(9)10/h6H,4-5H2,1-3H3,(H-,9,10,11) |
InChI-Schlüssel |
JCILLSVGMPGYMG-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)CC(CC(=O)[O-])S |
Kanonische SMILES |
C[N+](C)(C)CC(CC(=O)[O-])S |
Synonyme |
thiocarnitine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



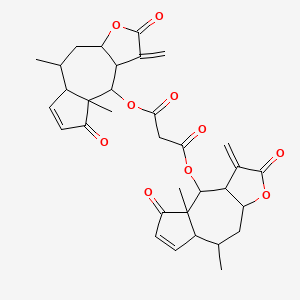
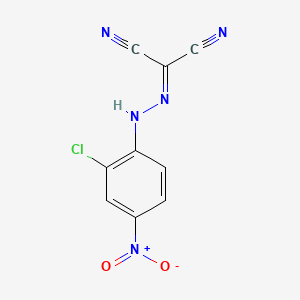
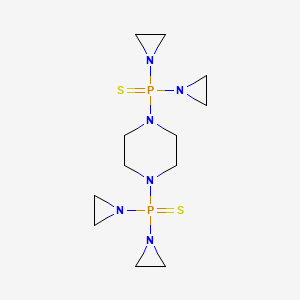
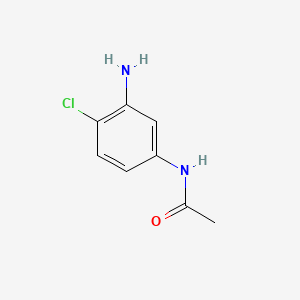

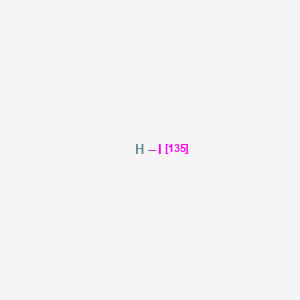
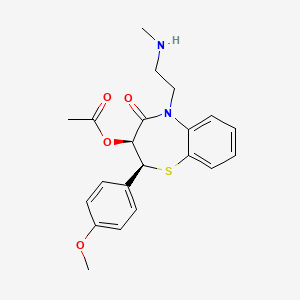

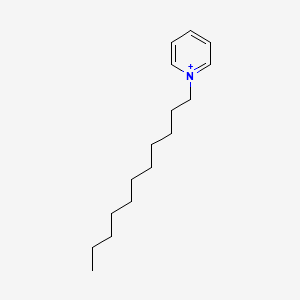
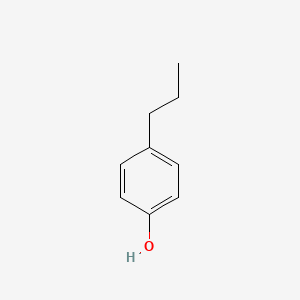

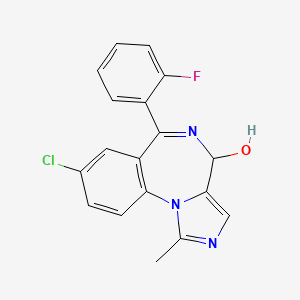

![4-(aminomethyl)-N-[1-(octylamino)-1-oxo-3-[4-(pyridin-4-ylmethoxy)phenyl]propan-2-yl]-1-cyclohexanecarboxamide](/img/structure/B1200809.png)